4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16101429
InChI: InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

CAS No.:

Cat. No.: VC16101429

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol -

Specification

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol
Standard InChI InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H
Standard InChI Key CDBGSWUVVRUXQM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule consists of a benzene ring substituted with hydroxyl groups at the 1 and 3 positions, linked to a 2,3-dihydro-1H-perimidine system. The perimidine moiety—a bicyclic structure containing two fused pyrimidine rings—imparts planar rigidity, while the dihydroxybenzene group introduces hydrogen-bonding capabilities. This combination creates a conjugated system with potential π-π stacking interactions, critical for biological activity .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC17H14N2O2\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{2}
IUPAC Name4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol
Canonical SMILESC1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O
InChI KeyCDBGSWUVVRUXQM-UHFFFAOYSA-N
PubChem CID727028

Crystallographic Insights

While direct crystal data for this compound remains unpublished, analogous structures like 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile exhibit orthorhombic crystal systems (space group Pnma) with unit cell parameters a=11.371(11)a = 11.371(11) Å, b=12.144(12)b = 12.144(12) Å, c=11.718(11)c = 11.718(11) Å . These metrics suggest potential packing arrangements dominated by hydrogen bonding between hydroxyl groups and π-stacking of aromatic systems.

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis typically involves multi-step protocols starting with functionalized benzaldehydes and perimidine precursors. A representative route for related compounds includes:

  • Cyclization: Condensation of 1,8-diaminonaphthalene with carbonyl compounds under acidic conditions to form the perimidine core .

  • Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dihydroxybenzene moiety .

  • Reduction: Sodium borohydride-mediated reduction of intermediate iminium salts to achieve the final dihydro structure .

Table 2: Synthetic Parameters from Analogous Compounds

StepReagents/ConditionsYieldSource
CyclizationDMF, 373 K, 8 h70%
ReductionNaBH₄, MeOH, RT, 30 min60%
PurificationRecrystallization (anhydrous EtOH)>95%

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity control during benzene ring functionalization to ensure proper hydroxyl group positioning .

  • Oxidation sensitivity of the dihydroperimidine system, necessitating inert atmospheres during reduction steps .

  • Solubility issues in polar solvents, addressed through strategic methyl or allyl group introductions in precursor molecules .

Physicochemical Profiling

Table 3: Physicochemical Data

PropertyValueMethod/Source
Density1.265 g/cm³Experimental
Boiling Point559.6°C (760 mmHg)Estimated
Flash Point241°CExperimental
Collision Cross-Section167.6 Ų ([M]+)Computational
LogP4.36Calculated

Spectroscopic Signatures

  • IR: Broad O-H stretch (~3200 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹), and C-N (1350-1250 cm⁻¹).

  • NMR: Distinct shifts for peri-fused protons (δ 6.8-7.5 ppm) and hydroxyl groups (δ 9.1-9.3 ppm) .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary studies indicate 45% inhibition of cyclooxygenase-2 (COX-2) at 50 μM, suggesting anti-inflammatory applications . The dihydroxy groups likely coordinate with catalytic residues in the enzyme's active site.

Computational and Predictive Analyses

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Predicted glucuronidation at phenolic OH groups via UGT1A9 .

  • Toxicity: Ames test-negative; hepatotoxicity risk score: 0.23 (low) .

Molecular Dynamics Simulations

Steered MD simulations reveal strong binding (ΔG = -9.8 kcal/mol) to Bcl-2 homology 3 (BH3) domain, supporting potential pro-apoptotic effects.

Industrial and Pharmacological Applications

Drug Development

  • Lead compound for dual-action anticancer agents targeting DNA topology and ROS pathways .

  • Scaffold for COX-2 selective inhibitors with reduced cardiovascular risks compared to traditional NSAIDs .

Material Science

  • π-Conjugated system shows promise in organic semiconductors (hole mobility: 0.12 cm²/V·s) .

  • Coordination polymers with transition metals exhibit luminescent properties (λem = 450 nm) .

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